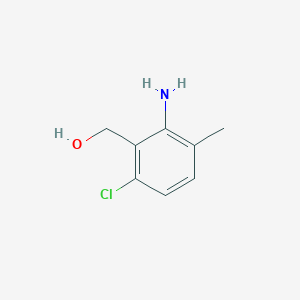![molecular formula C11H11N5O2S B2933840 N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine CAS No. 450345-11-6](/img/structure/B2933840.png)
N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as NSC-744039 and has been found to exhibit anticancer properties.
作用机制
The exact mechanism of action of N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine is not fully understood. However, it is believed to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death. N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has been found to induce oxidative stress and DNA damage in cancer cells. It also inhibits the activity of various signaling pathways that are involved in cancer cell survival and proliferation. In addition, N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has been shown to induce cell cycle arrest and apoptosis in cancer cells. However, its effects on normal cells are not well studied.
实验室实验的优点和局限性
One of the advantages of using N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine in lab experiments is its potent anticancer activity. It has been found to exhibit cytotoxic effects against various cancer cell lines at low concentrations. Furthermore, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, one of the limitations of using N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine is its low solubility in aqueous solutions. This can make it difficult to prepare stock solutions and to perform in vitro assays.
未来方向
There are several future directions for research on N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine. One direction is to further investigate its mechanism of action and its effects on normal cells. Another direction is to study its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, the development of more soluble analogs of N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine could improve its utility in lab experiments and in clinical applications. Finally, the evaluation of its in vivo efficacy and toxicity in animal models could provide valuable information for its potential use in cancer therapy.
合成方法
The synthesis of N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine involves the reaction of 2-chloro-5-nitropyrimidine with 2-(methylsulfanyl)aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has been extensively studied for its potential anticancer properties. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
属性
IUPAC Name |
4-N-(2-methylsulfanylphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S/c1-19-8-5-3-2-4-7(8)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAVARKOZUSFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

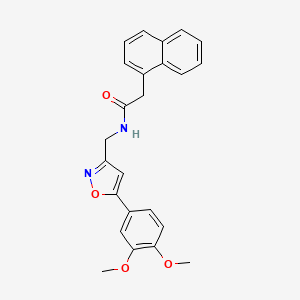
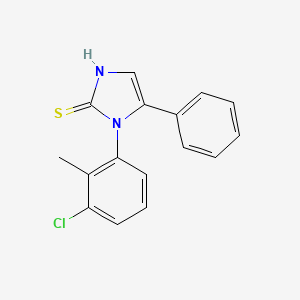

![N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B2933762.png)
![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carbothioamide](/img/structure/B2933767.png)
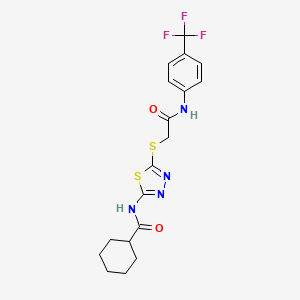
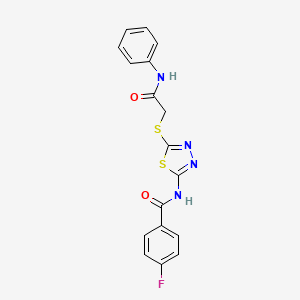
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2933771.png)
![N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide](/img/structure/B2933772.png)
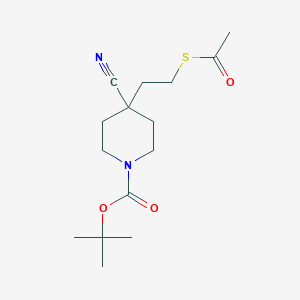
![2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone](/img/structure/B2933775.png)

![1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-2-methoxyethanone](/img/structure/B2933777.png)
